molecular formula C2H8N3+ B1242240 Methylguanidinium

Methylguanidinium

Cat. No. B1242240
M. Wt: 74.11 g/mol
InChI Key: CHJJGSNFBQVOTG-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Methylguanidinium is a guanidinium ion that is the conjugate acid of methylguanidine;  major species at pH 7.3. It is a conjugate acid of a methylguanidine.

Scientific Research Applications

Interfacial Behavior and Molecular Dynamics

  • Methylguanidinium is significant as a model compound for the arginine side chain. Studies using molecular dynamics simulations have shown that methylguanidinium accumulates at the air/water interface, predominantly adopting tilted conformations. This demonstrates different preferences of methylguanidinium and guanidinium ions toward the air/water interface. The studies highlight the importance of including electronic polarization effects in modeling interfacial properties (Zhu & Huang, 2020).
  • Additional research employing heterodyne-detected vibrational sum-frequency generation (HD-VSFG) analyzed the orientation of methylguanidinium ions at the surface of aqueous solutions. It was found that a significant portion of these ions are oriented at an angle greater than 20° with respect to the surface plane (Strazdaitė et al., 2017).

Molecular Interactions and Salt-Bridge Formation

  • Investigations into the interactions between methylguanidinium and trifluoroacetate ions in different solvents have been conducted. These ions serve as model systems for the side chains of arginine and glutamic/aspartic acid in proteins, known to form salt bridges. Findings indicate that salt-bridge formation between these ions significantly affects the vibrational relaxation dynamics of specific molecular vibrations, suggesting insights into protein dynamics (Lotze & Bakker, 2015).

Surface Adsorption Studies

  • Methylguanidine or methylguanidinium's adsorption on Ag(111) surfaces has been studied using density-functional and Car–Parrinello molecular dynamics methods. These studies provide insights into the interaction geometries, energies, and the stability of these interactions at the molecular level (Cui et al., 2016).

Structural Analysis in Crystallography

  • The crystal structure of methylguanidinium formate has been presented as a model for arginine-carboxylate interactions. This research offers valuable information on the formation of ion pairs and hydrogen bonding, contributing to the understanding of molecular interactions in larger biological structures (Bray et al., 2009).

DNA Repair Enzyme Studies

  • Methylguanine methyltransferase-mediated studies in a canine model have shown that genetic chemoprotection can be used to enhance allogeneic stem cell transplantation. This research has implications for gene therapy in treating genetic and malignant diseases (Neff et al., 2003).

properties

IUPAC Name

diaminomethylidene(methyl)azanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3/c1-5-2(3)4/h1H3,(H4,3,4,5)/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJJGSNFBQVOTG-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+]=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N3+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

74.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylguanidinium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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